molecular formula C24H21FN2O3S B2820562 N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-81-9

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2820562
CAS RN: 850932-81-9
M. Wt: 436.5
InChI Key: INLLWCDAGNELMU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as Compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for further investigation.

Mechanism Of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1 has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1 in lab experiments is its high potency and selectivity for cancer cells. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for further development. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential use in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1 involves a multistep process that starts with the reaction of 2-methylbenzylamine with 3-bromoaniline to form an intermediate product. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 1 has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLWCDAGNELMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

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